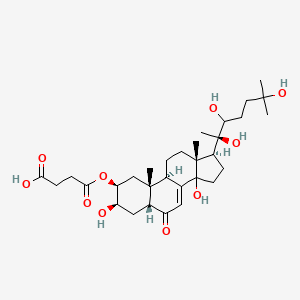
Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its multiple hydroxyl groups and a carboxy-oxopropoxy side chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” typically involves multi-step organic synthesis. The process may start with a basic steroid structure, such as cholesterol, and involve various functional group transformations including oxidation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as:
Oxidation: Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Employing reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Hydroxylation: Utilizing reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex steroids.
Biology: Studying its effects on cellular processes and its role in metabolic pathways.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use in the production of steroid-based pharmaceuticals or as a biochemical reagent.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the carboxy-oxopropoxy side chain may allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A precursor in the biosynthesis of steroid hormones.
Corticosteroids: Steroid hormones involved in the regulation of inflammation and immune response.
Anabolic Steroids: Synthetic derivatives of testosterone used to promote muscle growth.
Uniqueness
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is unique due to its specific functional groups and stereochemistry, which may impart distinct chemical and biological properties compared to other steroids.
Properties
CAS No. |
78832-67-4 |
|---|---|
Molecular Formula |
C31H48O10 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
4-[[(2S,3R,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O10/c1-27(2,38)11-10-24(34)30(5,39)23-9-13-31(40)18-14-20(32)19-15-21(33)22(41-26(37)7-6-25(35)36)16-28(19,3)17(18)8-12-29(23,31)4/h14,17,19,21-24,33-34,38-40H,6-13,15-16H2,1-5H3,(H,35,36)/t17-,19-,21+,22-,23-,24?,28+,29+,30+,31?/m0/s1 |
InChI Key |
DPULBYBNKZZWKM-MYNQUVIASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)CCC(=O)O)C)C1(CC[C@@H]2[C@](C)(C(CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)OC(=O)CCC(=O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















